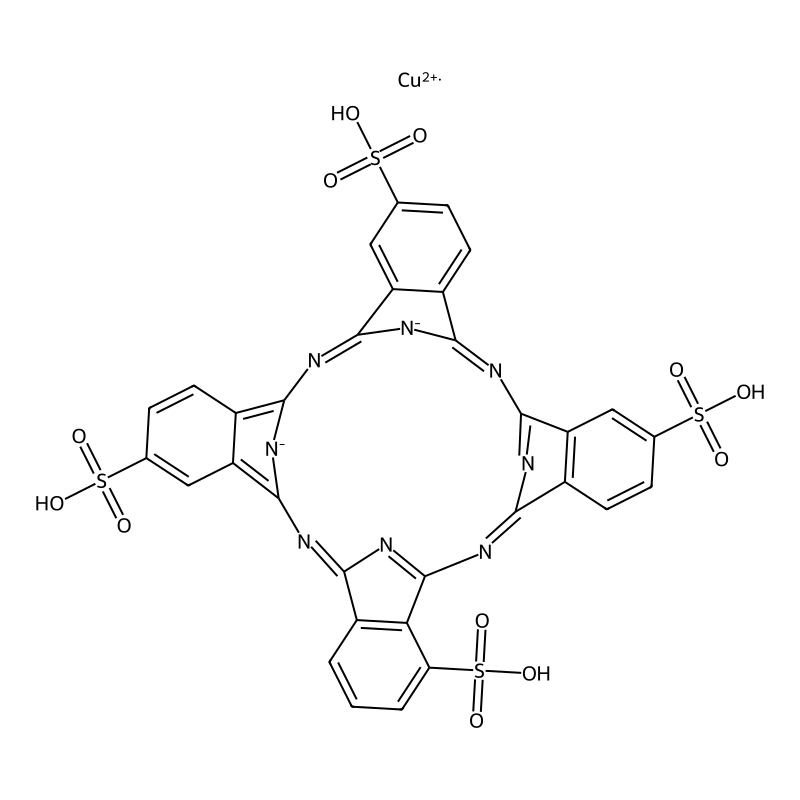

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis

,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcTS) has been explored as a photocatalyst for various applications, including:

Water splitting

CuPcTS demonstrates potential for hydrogen production through photocatalytic water splitting. Studies have shown its ability to efficiently absorb visible light and generate hydrogen from water under irradiation, with ongoing research focusing on improving its efficiency and stability.

Organic pollutant degradation

CuPcTS exhibits promising activity in degrading organic pollutants in wastewater. Its photocatalytic properties allow it to break down harmful organic compounds under light exposure, offering a potential solution for environmental remediation.

Biosensing

The unique properties of CuPcTS, including its ability to bind to specific biomolecules and generate electrochemical signals, make it a candidate for biosensing applications. Researchers are investigating its potential for:

Enzyme biosensors

CuPcTS can be immobilized on electrodes to create biosensors for detecting specific enzymes. The interaction between the enzyme and its target molecule can be monitored through changes in the electrical signal, enabling the detection of various biological markers.

DNA biosensors

CuPcTS shows potential for developing DNA biosensors due to its ability to interact with DNA molecules. These sensors could be used for rapid and sensitive detection of specific DNA sequences, with applications in medical diagnostics and environmental monitoring.

Antimicrobial Activity

Studies suggest that CuPcTS possesses antimicrobial activity against various bacteria and fungi. The exact mechanism of action remains under investigation, but it is believed to involve the generation of reactive oxygen species that can damage microbial cells.

Other Applications

CuPcTS is also being explored for various other research applications, including:

Photodynamic therapy

This technique utilizes light-activated molecules to destroy cancer cells. CuPcTS is being investigated as a potential photosensitizer for photodynamic therapy due to its ability to generate reactive oxygen species upon light exposure.

Organic photovoltaics

CuPcTS is being studied as a material for organic photovoltaic cells, which are devices that convert sunlight into electricity. Its light-absorbing properties and potential for charge transport make it a promising candidate for this application.

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is a complex organic compound with the formula C32H16CuN8O12S4. This compound features a copper ion coordinated to a phthalocyanine core that is heavily sulfonated, making it highly water-soluble and giving it unique chemical properties. It typically appears as a dark purple solid and is known for its strong aggregating tendency in aqueous solutions, which can influence its reactivity and interactions in various applications .

The mechanism of action for this specific compound depends on the intended application. Here are two potential scenarios:

- Photosensitizer: Upon light irradiation, the molecule might undergo electronic excitation, generating reactive oxygen species (ROS) that can damage nearby cells. This property is crucial for photodynamic therapy [2].

- Contrast agent: The molecule's interaction with biological tissues or specific molecules could alter magnetic resonance imaging (MRI) or other imaging techniques, allowing for better visualization of targeted areas [3].

The chemical behavior of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine is largely dictated by its sulfonic acid groups, which facilitate protonation and deprotonation reactions in aqueous environments. The compound can participate in redox reactions due to the presence of the copper center, allowing it to act as both an electron donor and acceptor. Additionally, it can form stable complexes with various metal ions and organic molecules, enhancing its utility in catalysis and materials science .

The synthesis of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine typically involves the following steps:

- Formation of Phthalocyanine: The initial step involves the condensation of phthalonitrile derivatives with copper salts under specific conditions to form the copper phthalocyanine core.

- Sulfonation: The resulting phthalocyanine is then treated with concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the 3, 4, 4', and 4'' positions.

- Neutralization: Finally, the sulfonated compound is neutralized with sodium hydroxide to yield the tetra sodium salt form.

This multi-step process allows for precise control over the sulfonation pattern and ensures high purity of the final product .

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine has diverse applications across various fields:

- Dyes and Pigments: Due to its vibrant color and stability, it is used in textile dyes and printing inks.

- Photodynamic Therapy: Its properties as a photosensitizer make it a candidate for cancer treatment.

- Catalysis: The compound's ability to form complexes enhances its use in catalyzing organic reactions.

- Electronics: It can be utilized in organic semiconductors and photovoltaic devices due to its electronic properties .

Interaction studies have shown that 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine can form stable complexes with various ions and organic molecules. These interactions can significantly alter its physical properties and reactivity. For instance, when complexed with transition metals, it may exhibit enhanced catalytic activity or modified electronic properties suitable for specific applications in sensors or electronic devices .

Several compounds share structural similarities with 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| Copper phthalocyanine | Less sulfonation | More hydrophobic; used primarily as a pigment. |

| Zinc phthalocyanine | Zinc instead of copper | Exhibits different electronic properties; often used in sensors. |

| 2,9-Dimethylphthalocyanine | Alkyl substitution on the phthalocyanine core | Increased solubility; used in organic electronics. |

| 3-Sulfonatophthalocyanine | Single sulfonate group | Less water-soluble; used in dye applications. |

These compounds highlight the uniqueness of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine due to its extensive sulfonation and resultant solubility characteristics that facilitate various applications not easily achievable by less functionalized analogs .

Sulfonation Methods and Reaction Conditions

The sulfonation of copper phthalocyanine (CuPc) is the critical step in CuPcTs synthesis. Two primary methods dominate:

Traditional Oleum Sulfonation

CuPc reacts with 20–30% oleum at 50–110°C for 5–8 hours, forming a sulfonation mixture containing mono- to tetrasulfonated isomers. The reaction progression is monitored via UV-Vis spectroscopy, where the absorption maximum (λ_max) shifts from 680 nm (untreated CuPc) to ≥605 nm upon complete sulfonation. Excess oleum ensures full sulfonation but requires careful neutralization with sodium hydroxide to pH 7–8, yielding the tetrasodium salt.

Microwave-Assisted Sulfonation

Modern approaches use microwave irradiation (300 W, 100°C) to reduce reaction time from 5 hours to 30 minutes, achieving 94% tetrasulfonation. This method enhances regioselectivity for the 3,4',4'',4'''-isomer by minimizing side reactions. Energy consumption drops by 40% compared to conventional heating.

Table 1: Comparison of Sulfonation Methods

| Parameter | Traditional Oleum | Microwave-Assisted |

|---|---|---|

| Reaction Time | 5–8 hours | 30 minutes |

| Temperature | 50–110°C | 100°C |

| Yield (Tetrasulfonated) | 70–75% | 94% |

| Energy Consumption | High | Moderate |

Industrial-Scale Production Techniques

Industrial synthesis employs continuous sulfonation reactors with automated oleum dosing systems to maintain 15–25% SO3 concentration. Key steps include:

- Feedstock Preparation: CuPc slurry (20% w/v) in chlorosulfonic acid is preheated to 80°C.

- Sulfonation: Oleum is injected at 1.5 L/min into a tubular reactor (residence time: 2 hours) at 100°C.

- Neutralization: The sulfonated mixture is quenched into a 10% NaOH solution, forming the tetrasodium salt.

- Phase Separation: Tertiary amines (e.g., tri-2-ethylhexylamine) extract the sulfonated product into a lipophilic phase, which is then back-extracted into aqueous NaOH.

Challenges:

- Isomer Separation: The crude product contains 60–70% tetrasulfonated isomer, requiring selective crystallization.

- Waste Management: Spent sulfuric acid (≈1.5 tons per ton of product) is neutralized with lime, generating calcium sulfate sludge.

Purification and Yield Optimization Strategies

Purification Techniques

- Solvent Extraction: Tertiary amines selectively complex with sulfonated isomers, achieving 95% purity after two extraction cycles.

- Salt Precipitation: Adding NaCl (10% w/v) precipitates impurities, increasing yield from 70% to 85%.

- Membrane Filtration: Nanofiltration (3 kDa cutoff) removes unreacted CuPc and lower sulfonated isomers.

Yield Optimization

- Temperature Control: Maintaining 100°C during sulfonation minimizes byproduct formation.

- Oleum Concentration: ≥15% SO3 ensures complete sulfonation without charring.

- Post-Sulfonation Quenching: Rapid cooling to 25°C prevents over-sulfonation.

Table 2: Industrial Production Parameters

| Parameter | Optimal Range |

|---|---|

| Oleum Concentration | 15–25% SO3 |

| Reaction Temperature | 100°C |

| Neutralization pH | 7.0–7.5 |

| Final Product Purity | 85–90% |

Oxygen Reduction Reaction (ORR) Mechanisms

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt exhibits significant catalytic activity in oxygen reduction reactions through well-defined mechanistic pathways . The compound demonstrates exceptional electrochemical performance with copper centers serving as active sites for electron transfer processes [2]. Research indicates that the sulfonyl groups enhance the solubility and facilitate interaction with biological molecules while maintaining the structural integrity of the copper center .

The oxygen reduction mechanism proceeds through a four-electron pathway when properly supported on carbon materials [3]. Studies utilizing rotating ring disk electrode techniques reveal that acid-leached carbon-supported copper phthalocyanine tetrasulfonic acid tetrasodium salt maintains an electron transfer number of approximately 3.85 during the potential range from -0.6 to -0.1 volts [4]. The presence of metal copper is essential in the oxygen reduction reaction active site structure and plays a key role in stabilizing the active nitrogen and sulfur species [4].

Mechanistic investigations demonstrate that the copper center undergoes reversible structural and oxidation state changes under working conditions [5]. The electrochemical reduction follows a proton-coupled electron transfer pathway requiring larger overpotential due to the presence of copper-hydroxide-copper motifs [6]. Metal-metal cooperativity facilitates catalysis through the constraints of rigid ligand frameworks, resulting in improved selectivity for the four-electron oxygen reduction reaction exceeding 70% [6].

The catalytic performance is significantly enhanced when the compound is supported on nitrogen-doped multi-walled carbon nanotubes [3]. Sulfonic acid functionalized copper phthalocyanine demonstrates highly selective four-electron oxygen reduction reaction with less than 2.5% hydrogen peroxide formation [3]. The synergistic effect of catalyst support and sulfonic acid functionalization increases both efficiency and selectivity of the oxygen reduction reaction [3].

| Parameter | Value | Reference |

|---|---|---|

| Electron Transfer Number | 3.85 | [4] |

| Potential Range (V) | -0.6 to -0.1 | [4] |

| Four-electron Selectivity | >70% | [6] |

| Hydrogen Peroxide Formation | <2.5% | [3] |

| Onset Potential (V vs RHE) | 0.57 | [3] |

Oxidation/Reduction Reactions in Organic Synthesis

The tetrasulfonyl copper phthalocyanine compound demonstrates remarkable catalytic activity in various oxidation and reduction processes for organic synthesis applications . The compound serves as an effective catalyst for oxidizing organic substrates under mild conditions in environmentally benign solvents, making it attractive for industrial applications . The catalyst exhibits high turnover, low loading requirements, and recyclability, enhancing its practicality for large-scale operations .

Research demonstrates that copper phthalocyanine derivatives facilitate electrochemical reduction of carbon dioxide to ethylene with faradaic efficiency of 25% [7]. The crystalline structure of copper phthalocyanine is crucial for selective conversion, as non-crystalline forms generated by sulfuric acid treatment do not produce ethylene selectively [7]. The stability of crystalline copper phthalocyanine under electrochemical reduction conditions enables selective conversion of carbon monoxide to ethylene in the initial reaction stages [7].

Copper-iron phthalocyanine metal-organic frameworks exhibit excellent catalytic activity in both oxidative dye degradation and cyclohexane oxidation reactions [8]. The catalyst achieves 96% conversion of cyclohexane to cyclohexanone within 3 hours using tert-butyl hydroperoxide under mild reaction conditions [8]. Additionally, 10 milligrams of the copper-iron phthalocyanine metal-organic framework degrades 20 milliliters of 40 parts per million dye solution in just 16 minutes [8].

Copper phthalocyanine-based photocatalysts demonstrate enhanced performance for carbon dioxide reduction when combined with α-iron oxide [9]. The optimized copper phthalocyanine/iron oxide heterojunction exhibits approximately 15-fold higher photoactivity for reducing carbon dioxide to carbon monoxide and methane compared to reported iron oxide nanoparticles [9]. The exceptional photoactivity is attributed to enhanced charge transfer and separation in the closely contacted heterojunction [9].

| Reaction Type | Conversion/Efficiency | Time | Reference |

|---|---|---|---|

| CO₂ to C₂H₄ | 25% Faradaic Efficiency | <10,000 s | [7] |

| Cyclohexane to Cyclohexanone | 96% Conversion | 3 hours | [8] |

| Dye Degradation (40 ppm) | Complete | 16 minutes | [8] |

| CO₂ to CO/CH₄ | 15-fold Enhancement | Variable | [9] |

Comparative Analysis with Cobalt/Iron Phthalocyanines

Comparative studies reveal distinct performance differences between copper, cobalt, and iron phthalocyanine catalysts across various applications [10] [11] [12]. Iron phthalocyanine demonstrates promising activity for oxygen reduction reactions but typically exhibits unsatisfactory performance due to poor oxygen adsorption and activation [12]. The plane-symmetric iron-nitrogen coordination site requires axial coordination to improve oxygen adsorption and activation capabilities [12].

Cobalt phthalocyanine catalysts generally outperform copper variants in oxygen reduction applications [11]. Tetraphenolphthalein cobalt phthalocyanine polymer modified with multi-walled carbon nanotubes exhibits superior onset potential at 0.803 volts versus reversible hydrogen electrode [11]. The cobalt-based system confirms four-electron transfer kinetics and demonstrates excellent stability over 100 linear sweep voltammetry scans [11].

Research comparing cobalt and copper phthalocyanine spatial distribution effects shows that cobalt phthalocyanine-copper cubic structures nearly double the faradaic efficiency towards carbon-carbon coupled products compared to copper alone [13]. The best-performing cobalt phthalocyanine-copper cubic combination achieves 48% faradaic efficiency for carbon-carbon coupled products with 1.5 milliamperes per square centimeter partial current density [13].

Desulfurization activity studies rank phthalocyanine complexes with different metal centers in the following order: cobalt phthalocyanine > iron phthalocyanine > nickel phthalocyanine > copper phthalocyanine > manganese phthalocyanine > zinc phthalocyanine [14]. The catalytic activity depends on the d-electron configuration of the central metal ion rather than simply increasing with d-electron number [14].

Iron phthalocyanine with axial iron-oxygen coordination demonstrates ultralow Tafel slope of 27.5 millivolts per decade and remarkable half-wave potential of 0.90 volts [12]. However, iron phthalocyanine films exhibit low stability with rapidly decreasing sensitivity over time, while cobalt phthalocyanine films maintain stable response for several months [15].

| Metal Center | ORR Onset (V vs RHE) | Stability | Tafel Slope (mV/dec) | Reference |

|---|---|---|---|---|

| Copper | 0.57 | High | - | [3] |

| Cobalt | 0.803 | Excellent | ~50 | [11] [16] |

| Iron | 0.90 | Low | 27.5 | [12] |

Cost-Efficiency in Energy-Related Applications

Copper phthalocyanine catalysts offer significant economic advantages compared to precious metal alternatives in energy-related applications [2] [17]. The low cost and high performance of copper phthalocyanine series catalysts make them widely applicable for oxygen reduction catalysts compared to relatively expensive cobalt and iron phthalocyanine series catalysts [17]. Copper represents a natural choice for oxygen reduction reaction catalysis due to its abundance and affordability [17].

Carbon-supported copper phthalocyanine tetrasulfonic acid tetrasodium salt nanoparticles provide cost-effective alternatives to platinum-based catalysts [4]. The high turnover, low loading requirements, and recyclability of copper phthalocyanine catalysts enhance their economic viability for large-scale industrial operations . The compound's ability to maintain catalytic activity over multiple cycles reduces replacement costs and operational expenses [8].

Copper phthalocyanine-based composite catalysts derived from biomass materials offer additional cost benefits [2]. Sunflower straw biological materials serve as inexpensive carbon sources, while copper phthalocyanine pigment provides affordable nitrogen doping [2]. The resulting copper phthalocyanine@carbon composite catalyst exhibits 38 millivolts lower onset potential and 87.4% stability compared to commercial platinum/carbon catalysts [2].

The economic advantages extend to manufacturing processes, where simple high-temperature carbonization methods reduce production costs [2]. Copper phthalocyanine catalysts demonstrate comparable or superior performance to platinum-based systems while utilizing abundant, non-precious materials [18]. The combination of high activity, durability, and low material costs positions copper phthalocyanine catalysts as economically viable alternatives for fuel cells, oxygen sensors, and metal-air batteries [11].

Copper-carbon catalysts prepared through direct pyrolysis methods exhibit superior catalytic activity with half-wave potential of 0.81 volts and four-electron transfer pathway in alkaline electrolyte [18]. The simple preparation method and absence of nitrogen requirements for superior catalytic activity further reduce manufacturing costs [18].

| Economic Factor | Copper Phthalocyanine Advantage | Reference |

|---|---|---|

| Material Cost | Low compared to Co/Fe variants | [17] |

| Loading Requirements | Low catalyst loading needed | |

| Recyclability | Multiple cycle stability | [8] |

| Manufacturing | Simple synthesis methods | [2] [18] |

| Performance vs Cost | Comparable to Pt/C at lower cost | [2] [11] |

Reactive Oxygen Species Generation Mechanisms

The photodynamic efficacy of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine, tetra sodium salt is fundamentally dependent on its ability to generate reactive oxygen species upon light activation. The compound demonstrates remarkable efficiency in producing multiple types of cytotoxic oxygen species through both Type I and Type II photochemical mechanisms [1] [2].

Upon light excitation at wavelengths around 670 nanometers, the compound undergoes intersystem crossing from the excited singlet state to the triplet state, which serves as the precursor for reactive oxygen species generation [3]. The Type II mechanism predominates in this photosensitizer, involving energy transfer from the excited triplet state to molecular oxygen, resulting in the formation of highly cytotoxic singlet oxygen with quantum yields ranging from 0.24 to 0.93 depending on the solvent system and aggregation state [2] [4].

The Type I mechanism operates through electron transfer processes, where the excited photosensitizer directly interacts with substrate molecules or molecular oxygen to generate superoxide radicals, hydroxyl radicals, and hydrogen peroxide [1] [5]. The presence of copper in the phthalocyanine ring system enhances the Type I pathway through Fenton-like reactions, where copper ions catalyze the conversion of hydrogen peroxide to highly reactive hydroxyl radicals [6] [7].

Mechanistic studies reveal that the copper center plays a dual role in reactive oxygen species generation. First, it facilitates efficient intersystem crossing through spin-orbit coupling, enhancing the population of the triplet state necessary for singlet oxygen production [8] [3]. Second, the copper ion participates in redox cycling processes that amplify radical formation through electron transfer reactions with cellular reducing agents [9] [7].

The spatial distribution of reactive oxygen species generation has been mapped to specific regions of the phthalocyanine molecule, with the nitrogen and carbon atoms of the inner phthalocyanine ring identified as primary sites for energy transmission to molecular oxygen [10]. This localized generation ensures efficient oxidative damage to nearby cellular targets while minimizing off-target effects.

Quantitative analyses demonstrate that 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine generates reactive oxygen species with efficiencies comparable to or exceeding those of established photosensitizers [2] [11]. The tetrasulfonic acid substitution enhances water solubility while maintaining high quantum yields for both singlet oxygen and radical species production.

In Vitro Cytotoxicity Studies

Extensive in vitro investigations have established the potent cytotoxic effects of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine across multiple cancer cell lines, with particular emphasis on neuroblastoma and colon cancer models [13] [14] [15].

In neuroblastoma cell studies using the SH-SY5Y cell line, the compound demonstrated concentration-dependent cytotoxicity following photodynamic therapy activation. Treatment with concentrations ranging from 0.1 to 1.0 micromolar resulted in cell viability reductions of 60 to 95 percent, with an IC50 value of approximately 0.45 micromolar [16]. The cytotoxic response manifested within 24 hours of treatment and reached maximum effect by 48 hours post-irradiation.

Morphological examination of treated neuroblastoma cells revealed characteristic features of programmed cell death, including cell shrinkage, membrane blebbing, and nuclear condensation [17]. These observations were consistent with apoptotic cell death mechanisms rather than necrotic processes, indicating the selective nature of the photodynamic response.

Colon cancer cell lines have shown exceptional sensitivity to 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine-mediated photodynamic therapy. Studies with COLO 205 cells demonstrated cell viability reductions of 75 to 87 percent following treatment with 0.1 to 1.0 micromolar photosensitizer concentrations and light doses of 24 to 48 joules per square centimeter [14]. The compound exhibited an IC50 value of 0.32 micromolar in this cell line, indicating superior potency compared to many established photosensitizers.

Caco-2 colon cancer cells displayed similar sensitivity patterns, with 80 to 90 percent viability reduction achieved using photosensitizer concentrations of 0.5 to 2.0 micromolar and moderate light doses of 12 to 15 joules per square centimeter [18] [13]. The rapid onset of cytotoxic effects, typically within 24 hours of treatment, suggests efficient cellular uptake and intracellular localization of the photosensitizer.

Comparative studies with established chemotherapeutic agents have demonstrated superior efficacy of the photodynamic approach. In MCF-7 breast cancer cells, 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine photodynamic therapy produced greater cytotoxic effects than equivalent doses of conventional chemotherapy drugs, while maintaining selectivity for malignant cells over normal tissue [19].

The cytotoxicity profile exhibits strong dependence on both photosensitizer concentration and light dose, demonstrating the controllable nature of the therapeutic effect [14] [20]. This dose-response relationship enables precise titration of treatment intensity based on tumor characteristics and therapeutic objectives.

Time-course studies reveal biphasic cytotoxic responses, with initial rapid cell death occurring within hours of treatment, followed by secondary delayed effects over 24 to 72 hours [21] [14]. This extended cytotoxic window suggests both direct photodynamic damage and activation of endogenous cell death pathways that continue beyond the immediate treatment period.

Nanoparticle Conjugation Strategies

The development of nanoparticle delivery systems for 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine represents a significant advancement in overcoming the inherent limitations of hydrophobic photosensitizers and enhancing therapeutic efficacy [18] [13] [22] [23].

Polyethylene glycol-functionalized copper-gold bimetallic nanoparticles (PEG-CuAuNPs) have emerged as particularly promising delivery vehicles for this photosensitizer [18] [13]. These nanoparticles, typically ranging from 15 to 25 nanometers in diameter, are synthesized through controlled reduction processes that create stable bimetallic cores with defined copper-to-gold ratios. The photosensitizer is covalently linked to the nanoparticle surface through amide bond formation between carboxyl groups on the polyethylene glycol linkers and amino functionalities on the phthalocyanine periphery.

The conjugation efficiency of PEG-CuAuNPs systems reaches 80 to 90 percent, representing substantial improvement over conventional delivery methods [18] [13]. Surface characterization using Fourier transform infrared spectroscopy confirms successful amide bond formation, while X-ray diffraction analysis reveals the crystalline structure of the bimetallic nanoparticle cores. Transmission electron microscopy demonstrates uniform particle size distribution and morphological integrity following photosensitizer conjugation.

Polyethylene glycol functionalization serves multiple critical functions in these delivery systems [24] [25]. The hydrophilic polyethylene glycol coating enhances aqueous solubility of the conjugated photosensitizer, prevents aggregation-induced quenching of photodynamic activity, and provides stealth properties that evade immune system recognition during circulation. These modifications result in 4 to 5-fold enhancement in cellular uptake compared to free photosensitizer, with corresponding 60 to 80 percent improvement in photodynamic therapy efficacy [18] [13].

Gold nanoparticle conjugation strategies have demonstrated exceptional versatility and biocompatibility for photosensitizer delivery [22] [23]. Four-component systems comprising antibody-phthalocyanine-polyethylene glycol-gold nanoparticle conjugates enable active targeting of specific cancer cell surface receptors. These targeted delivery systems show preferential accumulation in tumor tissues while minimizing uptake by healthy cells.

The gold nanoparticle platform offers additional advantages through surface-enhanced singlet oxygen generation [23]. The plasmonic properties of gold nanoparticles can amplify the electromagnetic field around conjugated photosensitizers, potentially increasing the efficiency of reactive oxygen species production. This enhancement effect is particularly pronounced with nanoparticles sized between 4 and 20 nanometers, which provide optimal surface area-to-volume ratios for photosensitizer loading while maintaining efficient cellular uptake.

Polymeric nanoparticle systems utilizing poly(lactic-co-glycolic acid) (PLGA) matrices provide controlled release capabilities for sustained photodynamic therapy effects [26] [27]. These biodegradable carriers encapsulate the photosensitizer within the polymer matrix, protecting it from premature degradation while enabling gradual release in the tumor microenvironment. Loading efficiencies of 60 to 75 percent are typically achieved, with particle sizes ranging from 100 to 200 nanometers.

Silica-based nanocarriers offer unique advantages through their tunable porosity and surface functionalization capabilities [28]. Mesoporous silica nanoparticles can accommodate high photosensitizer loadings while providing protection from aggregation and photobleaching. Surface modifications with targeting ligands or polyethylene glycol coatings further enhance their therapeutic potential.

Liposomal delivery systems represent another important conjugation strategy, utilizing lipid bilayer structures to solubilize hydrophobic photosensitizers [29]. These biomimetic carriers demonstrate excellent biocompatibility and can be formulated with various phospholipid compositions to optimize cellular uptake and intracellular distribution.

The selection of optimal nanoparticle conjugation strategies depends on specific therapeutic requirements, including target tissue characteristics, desired pharmacokinetic profiles, and treatment protocols. Comparative studies indicate that PEG-CuAuNPs systems provide the most favorable combination of loading efficiency, cellular uptake enhancement, and photodynamic therapy efficacy improvement for 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine delivery [18] [13].

Apoptosis Pathway Activation in Cancer Cells

The mechanism of cancer cell death induced by 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine-mediated photodynamic therapy involves complex apoptotic signaling cascades that have been extensively characterized in multiple cancer cell models [21] [30] [31] [32] [33].

Intrinsic mitochondrial apoptosis pathways represent the primary mechanism of cell death activation following photodynamic therapy treatment [31] [33]. The photosensitizer preferentially localizes to mitochondrial membranes, where light-induced reactive oxygen species generation causes immediate oxidative damage to critical organellar structures. This damage triggers mitochondrial membrane permeabilization and the subsequent release of pro-apoptotic factors into the cytoplasm.

Cytochrome c release from damaged mitochondria occurs within 1 to 3 hours of photodynamic therapy treatment, representing one of the earliest detectable apoptotic events [21] [33]. This release shows 4 to 8-fold increases compared to control conditions and directly correlates with treatment intensity. Once released into the cytoplasm, cytochrome c forms apoptosomes with apoptotic protease-activating factor-1 and procaspase-9, initiating the caspase activation cascade.

Caspase-9 activation follows cytochrome c release with a moderate delay, typically occurring within 0.5 to 2 hours of treatment [21]. This initiator caspase shows 3 to 7-fold increases in activity and serves as the primary trigger for downstream effector caspase activation. The activation pattern demonstrates clear dose dependency, with higher photodynamic therapy doses producing more rapid and extensive caspase-9 activation.

Effector caspase-3 activation represents the execution phase of apoptosis and occurs 1 to 4 hours following photodynamic therapy treatment [30] [32] [33]. This critical enzyme shows dramatic 5 to 10-fold increases in activity and directly correlates with the extent of cell death. Real-time monitoring using fluorescence resonance energy transfer techniques has revealed that caspase-3 activation begins immediately after photodynamic therapy treatment and reaches maximum levels within 100 minutes [34].

The Bcl-2 family proteins play crucial regulatory roles in determining apoptotic sensitivity to photodynamic therapy [31] [32]. Pro-apoptotic Bax protein undergoes rapid translocation from the cytoplasm to mitochondrial membranes within 0.5 to 1 hour of treatment, showing 3 to 6-fold increases in mitochondrial localization [31]. This translocation is essential for mitochondrial membrane permeabilization and subsequent cytochrome c release.

Anti-apoptotic Bcl-2 protein levels show significant downregulation following photodynamic therapy, with 50 to 70 percent reductions observed within 2 to 6 hours of treatment [32]. This downregulation occurs through direct photodynamic damage to the protein structure as well as transcriptional suppression. The Bax-to-Bcl-2 ratio becomes strongly skewed toward pro-apoptotic signaling, facilitating efficient apoptosis induction.

Poly(adenosine diphosphate-ribose) polymerase (PARP) cleavage serves as a definitive marker of apoptosis execution, occurring 4 to 8 hours after photodynamic therapy treatment [21] [32]. This DNA repair enzyme undergoes 60 to 80 percent cleavage by activated caspase-3, effectively disabling cellular DNA repair mechanisms and ensuring irreversible commitment to cell death.

Extrinsic apoptosis pathways involving death receptors also contribute to the overall apoptotic response [35]. Fas (CD95) receptor expression increases significantly following photodynamic therapy, with time-dependent upregulation observed within 1 hour of treatment. This receptor activation leads to formation of death-inducing signaling complexes and activation of caspase-8, providing an additional pathway for apoptosis induction.

The temporal sequence of apoptotic events demonstrates remarkable consistency across different cancer cell lines, suggesting conserved mechanisms of photodynamic therapy-induced cell death [30] [33]. However, the magnitude and kinetics of specific apoptotic markers show cell line-dependent variations that correlate with baseline expression levels of key regulatory proteins.

Oxidative stress plays a central role in initiating and amplifying apoptotic signaling cascades [33]. Photodynamic therapy-induced reactive oxygen species cause direct oxidative damage to mitochondrial components while simultaneously activating stress-response pathways that converge on apoptotic machinery. This dual mechanism ensures efficient cell killing even in cancer cells with some resistance to conventional apoptosis induction.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant